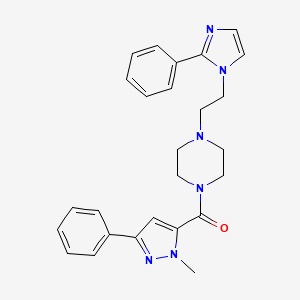
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H28N6O and its molecular weight is 440.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as a hybrid molecule, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrazole and an imidazole moiety, which are known for their diverse biological activities. The molecular formula is C20H24N4O with a molecular weight of approximately 360.43 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have been studied for their anticancer properties. The introduction of an imidazole ring may enhance this activity through various pathways, including inhibition of key enzymes involved in tumor growth.
- Antimicrobial Properties : The imidazole and pyrazole rings are known to possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
- CNS Activity : Compounds containing piperazine structures are often investigated for their neuropharmacological effects, potentially acting as anxiolytics or antidepressants.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing CNS activity.
Table 1: Summary of Biological Activities
| Activity Type | Compound Class | Key Findings |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of cancer cell proliferation in vitro |
| Antimicrobial | Imidazole hybrids | Effective against Gram-positive and Gram-negative bacteria |
| CNS Effects | Piperazine derivatives | Potential anxiolytic effects observed in animal models |
Case Study 1: Antitumor Efficacy
A study examined the antitumor efficacy of similar compounds in vitro against various cancer cell lines. Results indicated that the presence of both the pyrazole and imidazole rings significantly enhanced cytotoxicity compared to single-ring analogs. The compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related imidazole derivatives. The results showed that these compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-29-24(20-23(28-29)21-8-4-2-5-9-21)26(33)32-18-15-30(16-19-32)14-17-31-13-12-27-25(31)22-10-6-3-7-11-22/h2-13,20H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOENQMFVWEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














